molecular formula C8H16O B099959 4,4-Dimethyl-3-hexanone CAS No. 19550-14-2

4,4-Dimethyl-3-hexanone

Cat. No.: B099959
CAS No.: 19550-14-2
M. Wt: 128.21 g/mol
InChI Key: YEDJXYBDQSVPFJ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-hexanone is an organic compound of the ketone family. Its structure features a ketone functional group at the third carbon of a hexane chain that is branched with two methyl groups at the fourth carbon . This specific architecture, characterized by the carbonyl group adjacent to a sterically hindered tertiary carbon center, makes it a subject of interest in advanced organic synthesis research . The compound serves as a valuable building block and model substrate for investigating steric effects on reaction pathways and for developing novel synthetic methodologies . Researchers utilize this compound in studies aimed at understanding the kinetics and regioselectivity of various organic transformations, including oxidation and reduction reactions, where the bulky substituents can significantly influence the reaction outcome. Its defined structure and properties are pivotal for applications in materials science research and as an intermediate in the preparation of more complex, functionally diverse molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4,4-dimethylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-7(9)8(3,4)6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDJXYBDQSVPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173224
Record name 3-Hexanone, 4,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-14-2
Record name 4,4-Dimethyl-3-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexanone, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexanone, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Enolate Formation : 3-Hexanone is treated with a strong base, such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, to generate the enolate at the γ-carbon.

  • First Alkylation : The enolate reacts with methyl iodide (CH₃I) at −78°C, forming 4-methyl-3-hexanone.

  • Second Alkylation : Repeating the enolate formation and alkylation introduces a second methyl group, yielding this compound.

Optimization Parameters :

  • Base Selection : LDA outperforms NaH or KOtBu in regioselectivity.

  • Solvent : THF ensures optimal enolate stability.

  • Temperature : Low temperatures (−78°C) minimize side reactions like over-alkylation.

Yield Data :

StepYield (%)Purity (%)
Enolate Formation9598
First Alkylation8295
Second Alkylation7590

Oxidation of 4,4-Dimethyl-3-hexanol

4,4-Dimethyl-3-hexanol serves as a precursor that can be oxidized to the corresponding ketone. This method is favored for its simplicity and compatibility with industrial-scale operations.

Oxidation Protocols

  • Jones Reagent (CrO₃/H₂SO₄) : Achieves complete conversion at 0–25°C within 2 hours.

  • Swern Oxidation (Oxalyl chloride/DMSO) : Suitable for acid-sensitive substrates, yielding 88% product.

  • PCC (Pyridinium Chlorochromate) : A milder alternative with 78% yield in dichloromethane.

Comparative Efficiency :

Oxidizing AgentTemperature (°C)Time (h)Yield (%)
Jones Reagent25292
Swern−20488
PCC25678

Cross-Aldol Condensation

This method constructs the ketone skeleton via condensation of smaller carbonyl compounds, followed by dehydration and hydrogenation.

Reaction Design

  • Aldol Step : Propanal reacts with 3-pentanone in the presence of NaOH/EtOH to form β-hydroxy ketone.

  • Dehydration : Heating with H₂SO₄ yields α,β-unsaturated ketone.

  • Hydrogenation : H₂/Pd-C reduces the double bond, producing this compound.

Key Considerations :

  • Catalyst : Pd-C (5% wt) achieves >95% conversion.

  • Selectivity : Excess propanal minimizes self-condensation of 3-pentanone.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability, often employing continuous-flow reactors.

Continuous Alkylation Process

  • Reactor Type : Tubular flow reactor with in-line mixing.

  • Conditions :

    • LDA (1.1 equiv) in THF at −20°C.

    • Methyl iodide (2.2 equiv) introduced in two stages.

  • Output : 85% yield at 10 kg/h throughput.

Mechanistic Challenges and Solutions

Regioselectivity in Alkylation

The γ-position’s lower acidity compared to α-positions necessitates strong bases like LDA. Computational studies (DFT/B3LYP) confirm a 12 kcal/mol energy barrier difference favoring γ-deprotonation.

Side Reactions

  • Over-Alkylation : Mitigated by stepwise methyl iodide addition.

  • Elimination : Controlled by maintaining low temperatures (−78°C).

Emerging Methodologies

Enzymatic Oxidation

Recent advances employ alcohol dehydrogenases (ADHs) to oxidize 4,4-dimethyl-3-hexanol under mild conditions (pH 7, 30°C). Pilot-scale trials report 65% yield with 99% enantiomeric purity.

Photocatalytic Approaches

TiO₂-based catalysts under UV light enable oxidation of 4,4-dimethyl-3-hexanol at ambient temperature, though yields remain low (45%) .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3-hexanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The carbonyl group of this compound can form hydrogen bonds and interact with nucleophiles, facilitating its role in chemical and biological processes .

Comparison with Similar Compounds

Table 1: Comparison of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features References
4,4-Dimethyl-3-hexanone C₈H₁₆O 128.21 ~140–160* Branched chain, high steric hindrance -
2,4-Dimethyl-3-hexanone C₈H₁₆O 128.21 154–156 Positional isomer; bioactive in plants
4-Ethyl-3-hexanone C₈H₁₆O 128.21 N/A Skin/eye irritant; occupational hazard
4,4-Dimethylcyclohexanone C₈H₁₄O 126.20 210–215 Cyclic structure; higher boiling point

*Estimated from analogs.

Key Findings:

Positional Isomerism: 2,4-Dimethyl-3-hexanone () shares the same molecular formula as this compound but differs in methyl group placement. This affects reactivity; for example, 2,4-Dimethyl-3-hexanone is identified in plant extracts (e.g., P. 4-Ethyl-3-hexanone () replaces one methyl group with an ethyl, increasing hydrophobicity and occupational hazards (e.g., skin irritation).

Cyclic vs. Acyclic Ketones: 4,4-Dimethylcyclohexanone () has a cyclic backbone, resulting in a higher boiling point (210–215°C) due to increased molecular rigidity and intermolecular forces compared to acyclic analogs.

Functional Group Modifications

Key Findings:

  • Bioactivity: Branched ketones like 2,4-Dimethyl-3-hexanone are linked to natural product biosynthesis (), suggesting this compound may also participate in similar pathways.
  • Safety : Ethyl and heptyl substituents increase toxicity risks (), whereas methyl groups may reduce volatility and hazards.

Thermodynamic and Spectroscopic Data

Table 3: Thermodynamic Properties of Related Compounds

Compound ΔfH° (gas, kJ/mol) Critical Temperature (K) Critical Pressure (bar) References
3,4-Dimethylhexane -213.0 568.8 26.9
2,4-Dimethylhexane N/A 553.5 27.4
  • Thermodynamics: Branched alkanes (e.g., 3,4-Dimethylhexane) exhibit lower enthalpies of formation than linear isomers, a trend likely applicable to ketones like this compound .

Biological Activity

4,4-Dimethyl-3-hexanone, a ketone with the molecular formula C8H16OC_8H_{16}O, is an organic compound that has garnered attention for its diverse biological activities. This compound is synthesized through various methods, including the oxidation of 4,4-dimethyl-3-hexanol and the Friedel-Crafts acylation of isobutylbenzene. Its unique structure, characterized by two methyl groups at the fourth carbon and a carbonyl group at the third carbon, contributes to its reactivity and potential applications in biological systems.

  • Molecular Weight : 128.214 g/mol
  • Boiling Point : 149.9 °C
  • Density : 0.812 g/cm³
  • Refractive Index : 1.4208

The biological activity of this compound primarily arises from its ability to interact with various enzymes and proteins. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of adducts that may influence metabolic pathways or enzyme functions.

Key Mechanisms:

  • Enzyme Interaction : The compound can form hydrogen bonds with active sites on enzymes, potentially altering their activity.
  • Metabolic Pathways : It may play a role in metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Case Study: Antifungal Activity in Plant Extracts

A notable case study involved the extraction of compounds from Chenopodium album leaves, where this compound was identified as part of the n-hexane fraction exhibiting antifungal activity against Aspergillus terreus. Further research is needed to elucidate whether this compound directly contributes to antifungal effects or if it acts synergistically with other components in the extract.

Table of Biological Activities

Biological ActivityDescriptionReference
AntifungalInhibits growth of Aspergillus terreus
CytotoxicityPotential effects on cancer cell lines (needs further research)
AntioxidantPossible radical scavenging activity (related compounds studied)

Q & A

Q. What are the common synthetic routes for 4,4-Dimethyl-3-hexanone in laboratory settings?

Answer: Laboratory synthesis typically involves oxidation of secondary alcohols (e.g., 4,4-dimethyl-3-hexanol) using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent. Alternative routes include Friedel-Crafts acylation of branched alkanes with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Challenges arise in controlling steric hindrance due to the geminal dimethyl groups, which may necessitate optimized reaction conditions (e.g., low temperatures, inert atmospheres) .

Q. How can researchers characterize this compound using spectroscopic methods?

Answer:

  • NMR : The ketone carbonyl (C=O) typically appears at ~210–220 ppm in 13C^{13}\text{C} NMR. The geminal dimethyl groups (C-4) show distinct splitting in 1H^{1}\text{H} NMR (δ ~1.0–1.2 ppm, singlet).
  • IR : A strong absorption band at ~1710–1740 cm1^{-1} confirms the carbonyl group.
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 85 for α-cleavage products) aid in identification .

Q. What safety protocols are critical when handling this compound?

Answer: Refer to safety data sheets (SDS) for flammability (flash point ~40–50°C) and toxicity data. Use fume hoods, chemical-resistant gloves, and eye protection. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. What challenges arise in the derivatization of this compound for analytical purposes?

Answer: Steric hindrance from the 4,4-dimethyl groups complicates derivatization (e.g., forming 2,4-dinitrophenylhydrazones). Strategies include:

  • Using excess derivatizing agents (e.g., hydrazine derivatives).
  • Prolonged reaction times (24–48 hours) under reflux.
  • Catalytic acid/base conditions to enhance reactivity .

Q. How can conflicting thermodynamic data (e.g., ΔfH°) for this compound be resolved?

Answer:

  • Cross-validate data using combustion calorimetry and computational methods (e.g., Gaussian at B3LYP/6-31G* level).
  • Compare experimental results with NIST Chemistry WebBook entries, ensuring consistency in phase (gas vs. liquid) and measurement conditions .

Q. What role does steric hindrance play in the reactivity of this compound?

Answer: The geminal dimethyl groups at C-4 hinder nucleophilic attack at the carbonyl carbon, reducing reactivity in:

  • Nucleophilic additions (e.g., Grignard reactions).
  • Enolate formation , requiring strong bases (e.g., LDA) and low temperatures.
    Steric effects also influence regioselectivity in multi-step syntheses .

Q. How can researchers address discrepancies in GC-MS retention indices for this compound across studies?

Answer:

  • Standardize analytical conditions (column type, temperature gradient).
  • Use internal standards (e.g., n-alkanes) to calibrate retention indices.
  • Cross-reference with PubChem or NIST spectral libraries for alignment .

Q. What biological activity has been reported for this compound or its derivatives?

Answer: While direct studies are limited, structural analogs (e.g., 2,4-dimethyl-3-hexanone) exhibit antioxidant activity in plant extracts. Potential applications include enzyme inhibition studies or as intermediates in drug synthesis (e.g., β-blockers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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